molecular formula C11H12N2O2 B13312097 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13312097
M. Wt: 204.22 g/mol
InChI Key: MWWFULYMSGYXQO-UHFFFAOYSA-N
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Description

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound features a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group at the 2-position, which is further substituted with a pent-1-yn-3-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Amino Group: The amino group at the 2-position of the pyridine ring can be introduced through nucleophilic substitution reactions using appropriate amines.

    Introduction of the Pent-1-yn-3-yl Group: The pent-1-yn-3-yl group can be attached to the amino group through alkylation reactions using alkyl halides or alkynes.

    Carboxylation: The carboxylic acid group at the 4-position can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: 2-Pyridinecarboxylic acid, known for its role in metal chelation and biological activity.

    Nicotinic Acid:

    Isonicotinic Acid: 4-Pyridinecarboxylic acid, used in the synthesis of pharmaceuticals such as isoniazid.

Uniqueness

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pent-1-yn-3-yl group and the combination of functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(pent-1-yn-3-ylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-9(4-2)13-10-7-8(11(14)15)5-6-12-10/h1,5-7,9H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

MWWFULYMSGYXQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

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